molecular formula C13H15N3O B13726204 2-Cyclopropylmethoxy-4-pyrazol-1-yl-phenylamine

2-Cyclopropylmethoxy-4-pyrazol-1-yl-phenylamine

Cat. No.: B13726204
M. Wt: 229.28 g/mol
InChI Key: QPFKEZGHZAQZOY-UHFFFAOYSA-N
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Description

2-Cyclopropylmethoxy-4-pyrazol-1-yl-phenylamine is a chemical compound with the molecular formula C13H15N3O. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylmethoxy-4-pyrazol-1-yl-phenylamine typically involves the reaction of 4-bromo-2-nitrophenol with cyclopropylmethyl bromide in the presence of a base to form 4-cyclopropylmethoxy-2-nitrophenol. This intermediate is then subjected to reduction to yield 4-cyclopropylmethoxy-2-aminophenol. The final step involves the reaction of this intermediate with pyrazole under suitable conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylmethoxy-4-pyrazol-1-yl-phenylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Cyclopropylmethoxy-4-pyrazol-1-yl-phenylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropylmethoxy-4-pyrazol-1-yl-phenylamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropylmethoxy-4-pyrazol-1-yl-phenylamine is unique due to its specific substitution pattern on the phenyl and pyrazole rings, which imparts distinct chemical and biological properties. Its cyclopropylmethoxy group is particularly noteworthy for its influence on the compound’s reactivity and interactions.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-4-pyrazol-1-ylaniline

InChI

InChI=1S/C13H15N3O/c14-12-5-4-11(16-7-1-6-15-16)8-13(12)17-9-10-2-3-10/h1,4-8,10H,2-3,9,14H2

InChI Key

QPFKEZGHZAQZOY-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)N3C=CC=N3)N

Origin of Product

United States

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